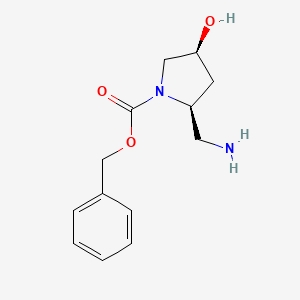

(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that it contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH22.

Synthesis Analysis

There is no specific information available on the synthesis of “(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate”. However, compounds with similar structures have been synthesized using various methods345.Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, there is no specific information available on the molecular structure of "(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate"67.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate”. However, compounds with similar structures may undergo various chemical reactions28.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other characteristics. Unfortunately, there is no specific information available on the physical and chemical properties of "(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate"1112.Applications De Recherche Scientifique

Synthetic Applications and Methodologies

Synthons for Medicinal Chemistry : Derivatives of 4-fluoropyrrolidine are highlighted for their medicinal chemistry applications, notably as dipeptidyl peptidase IV inhibitors. N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, synthesized by double fluorination, serve as valuable synthons for creating a range of medicinal intermediates. This demonstrates the compound's relevance in simplifying synthetic pathways to medicinally significant derivatives (Singh & Umemoto, 2011).

GABA-uptake Inhibitors : Compounds derived from 4-hydroxypyrrolidine-2-carboxylic acid have been evaluated as inhibitors of GABA transport proteins, indicating their potential in neuroscience research. These derivatives showcase the utility of the compound in synthesizing bioactive molecules that can modulate neurotransmitter levels (Zhao et al., 2005).

Asymmetric Catalysis : Chiral Mn-aminopyridine complexes are used for benzylic C−H oxidation, where derivatives of (2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine play a role in achieving high enantioselectivity. This highlights the compound's application in asymmetric synthesis, crucial for creating enantiomerically pure pharmaceuticals (Talsi et al., 2017).

Derivatization Reagents for Analytical Chemistry : Certain pyrrolidine derivatives act as selective and sensitive derivatization agents for carboxylic acids and amines, improving the detectability of these functional groups in high-performance liquid chromatography (HPLC) analyses. This application underscores the compound's utility in enhancing analytical methodologies (Morita & Konishi, 2002).

Biomedical Research Applications

Antioxidant Potential : Spin-labeled amides of trolox (an analog of vitamin E) derived from 3-aminomethyl-2,2,5,5-tetramethylpyrrolidine-1-oxyl indicate the compound's role in synthesizing molecules with antioxidant properties. These derivatives are promising for applications in biomedical studies, including magnetic resonance imaging (MRI) (Yushkova et al., 2013).

ACE Inhibitors : Novel compounds synthesized from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid have been evaluated as angiotensin-converting enzyme (ACE) inhibitors, highlighting their potential in treating cardiovascular diseases. This research illustrates the compound's relevance in developing new therapeutic agents (Addla et al., 2013).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. There is no specific information available on the safety and hazards of "(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate"138.

Orientations Futures

The future directions of a compound refer to potential areas of further research or applications. There is no specific information available on the future directions of “(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate”.

Please note that this analysis is based on the available data and may not be fully comprehensive. For more detailed information, it’s recommended to consult scientific literature or experts in the field.

Propriétés

IUPAC Name |

benzyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-7-11-6-12(16)8-15(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHHDBAFXYRWDK-RYUDHWBXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1CN)C(=O)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1CN)C(=O)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676901 |

Source

|

| Record name | Benzyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

CAS RN |

1229421-27-5 |

Source

|

| Record name | Benzyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-4-[10-[4-(dimethylamino)-1-[9-[2-(dimethylamino)ethyl]-10-[(4S)-2-oxo-1,3-oxazolidin-4-yl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]butyl]-9-[2-(dimethylamino)ethyl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]-1,3-oxazolidin-2-one](/img/structure/B580352.png)

![3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B580355.png)